L-ERYTHRONO-1,4-LACTONE

Description

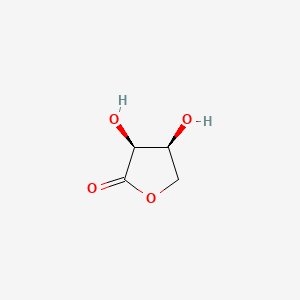

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-3,4-dihydroxyoxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMJBNSHAZVGMC-HRFVKAFMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](C(=O)O1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17675-99-9 |

Source

|

| Record name | rel-(3R,4R)-Dihydro-3,4-dihydroxy-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17675-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

L-ERYTHRONO-1,4-LACTONE chemical properties

An In-depth Technical Guide to the Chemical Properties of L-Erythrono-1,4-lactone

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, synthesis, stability, biological significance—particularly as an enzyme inhibitor—and the analytical methodologies crucial for its study. The narrative emphasizes the causal relationships behind experimental choices, providing actionable insights for laboratory applications.

Molecular Identity and Physicochemical Landscape

This compound is a naturally occurring gamma-butyrolactone, a class of organic compounds characterized by a five-membered ring containing an ester group.[1][2] Its structure is deceptively simple, featuring two hydroxyl groups that impart significant polarity and stereochemical identity, which are critical to its biological function.

Caption: Chemical structure of this compound.

The molecule's high water solubility and negative logP value are direct consequences of its multiple polar functional groups (two hydroxyls and one ester), which favor partitioning into aqueous phases. This is a critical consideration for drug development professionals designing delivery systems or cellular assays.

| Property | Value | Source |

| IUPAC Name | (3R,4R)-3,4-dihydroxyoxolan-2-one | [2] |

| Synonyms | L-Erythronic acid gamma-lactone | [3] |

| Molecular Formula | C₄H₆O₄ | [1] |

| Average Molecular Weight | 118.088 g/mol | |

| CAS Number | 23732-40-3 | [3] |

| Predicted Water Solubility | 1240 g/L | [2] |

| Predicted logP | -1.7 | [2] |

| Predicted pKa (Strongest Acidic) | 11.66 (hydroxyl group) | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Polar Surface Area | 66.76 Ų | [2] |

Synthesis, Stability, and Handling Considerations

Formation and Synthesis

This compound exists in equilibrium with its open-chain form, L-erythronic acid. The lactone is readily formed from the acid, especially under acidic conditions, a phenomenon known as lactonization.[2] This is a crucial point for analytical chemists, as sample preparation methods (e.g., acidification during extraction) can artificially generate the lactone from the parent acid, leading to inaccurate quantification.

Biosynthetically, it can arise from the oxidation of ascorbic acid or through pathways involving L-serine and erythrose 4-phosphate.[3] In the laboratory, syntheses often rely on the oxidation of corresponding sugars or the degradation of more complex precursors like D-ribono-1,4-lactone.[3][4]

Chemical Stability and Degradation Profile

The stability of the lactone ring is a key parameter for its use as a therapeutic agent or research tool. The ester linkage is susceptible to hydrolysis, particularly under basic conditions, which will open the ring to form the corresponding carboxylate salt of L-erythronic acid.

Expert Insight: When designing formulation studies or long-term experiments, it is imperative to control the pH. Buffering solutions to a neutral or slightly acidic pH (e.g., pH 4-6) will favor the lactone form and minimize hydrolytic degradation.

A forced degradation study is essential to understand its intrinsic stability. The workflow below outlines a standard approach compliant with ICH guidelines.[5]

Caption: Workflow for forced degradation stability testing.

Protocol: Purification by Sublimation

For obtaining high-purity this compound, sublimation is an effective technique that avoids solvents and thermal degradation associated with distillation. This protocol is adapted from methodologies used for similar small, crystalline lactones.[4]

-

Preparation: Place the crude, dry this compound solid into the bottom of a sublimation apparatus.

-

Assembly: Insert the cold finger and ensure a tight seal. Connect the apparatus to a high-vacuum pump (<1 mmHg). Connect the cold finger to a circulating chiller set to a low temperature (e.g., 0-5°C).

-

Sublimation: Gently heat the bottom of the apparatus using a heating mantle or oil bath (e.g., to 55-65°C). The precise temperature should be just below the melting point to maximize the rate of sublimation without melting the solid.

-

Collection: The pure lactone will sublime from a solid to a gas and then deposit as fine crystals on the cold finger. Allow the process to run for several hours until a sufficient amount of crystalline product has formed.

-

Recovery: Turn off the heat and allow the apparatus to cool to room temperature before venting the vacuum. Carefully remove the cold finger and scrape the purified crystals onto a clean, dry surface.

Biological Activity and Drug Development Potential

While the lactone functional group is associated with a wide array of biological activities, the most well-defined target for this compound is its inhibitory action on D-sorbitol dehydrogenase (also known as L-iditol 2-dehydrogenase).[6]

Mechanism of Action & Therapeutic Relevance: Sorbitol dehydrogenase is the second enzyme in the polyol pathway, which converts sorbitol to fructose. In hyperglycemic conditions, such as diabetes, flux through this pathway is significantly increased. The accumulation of sorbitol and subsequent metabolic imbalances are implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and cataracts. By inhibiting sorbitol dehydrogenase, this compound can modulate this pathway, making it a valuable lead compound for developing drugs to treat these conditions.

Caption: Inhibition of the Polyol Pathway by this compound.

Protocol: In Vitro Sorbitol Dehydrogenase Inhibition Assay

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀) of this compound. The assay measures the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm.

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0-9.0.[7]

-

Substrate Solution: 100 mM D-sorbitol in Assay Buffer.

-

Cofactor Solution: 10 mM NAD⁺ in Assay Buffer.

-

Enzyme Solution: Recombinant human sorbitol dehydrogenase (SDH) diluted in Assay Buffer to a working concentration (determine empirically to give a linear reaction rate for ~10-15 min).

-

Inhibitor Stock: 100 mM this compound in Assay Buffer. Prepare serial dilutions to cover a range from 100 mM to 1 µM.

-

-

Assay Procedure (96-well UV-transparent plate):

-

To each well, add:

-

140 µL of Assay Buffer.

-

20 µL of Substrate Solution (D-sorbitol).

-

10 µL of Inhibitor solution (or buffer for control).

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding:

-

20 µL of Cofactor Solution (NAD⁺).

-

10 µL of Enzyme Solution (SDH).

-

-

Immediately place the plate in a microplate reader capable of kinetic measurements at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every 30 seconds for 15-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot (slope).

-

Normalize the velocities to the uninhibited control (0% inhibition for control, 100% inhibition for no enzyme).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Analytical Methodologies

Accurate detection and quantification are paramount. Due to its high polarity and lack of a strong chromophore, direct analysis can be challenging.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for analysis but requires the analyte to be volatile and thermally stable. This compound, with its free hydroxyl groups, is not suitable for direct GC analysis. It must first be derivatized.

Causality: Derivatization, typically silylation, replaces the acidic protons of the hydroxyl groups with bulky, non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups.[8][9] This dramatically increases the molecule's volatility and thermal stability while producing characteristic fragmentation patterns in the mass spectrometer, aiding in identification.

Protocol: GC-MS Analysis via Silylation

-

Sample Preparation:

-

Place 50-100 µg of a dried sample of this compound into a 2 mL GC vial.

-

Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS, or BSTFA + 1% TMCS) and 100 µL of a dry solvent like pyridine or acetonitrile.

-

Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.

-

Cool the sample to room temperature before injection.

-

-

GC-MS Conditions (Example):

-

Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

-

Injection: 1 µL, splitless mode.

-

Inlet Temperature: 250°C.

-

Oven Program: 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

MS Transfer Line: 280°C.

-

MS Ion Source: 230°C.

-

Scan Range: 50-500 m/z.

-

-

Data Interpretation:

-

The resulting di-TMS derivative of this compound will have a molecular weight of 262.45 g/mol .[8]

-

Identify the compound by its retention time and comparison of its mass spectrum to a reference library (e.g., NIST).

-

Conclusion

This compound is more than a simple sugar derivative; it is a stereochemically defined molecule with significant potential in drug discovery, particularly in the context of metabolic diseases. Its chemical properties—high polarity, pH-dependent stability, and ability to inhibit key enzymes like sorbitol dehydrogenase—define its challenges and opportunities. A thorough understanding of its reactivity, coupled with robust analytical methods for its characterization and quantification, is essential for any researcher or drug development professional seeking to unlock its therapeutic promise.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5325915, Erythrono-1,4-lactone. Retrieved from [Link]

-

Human Metabolome Database. (2023). Erythrono-1,4-lactone (HMDB0000349). Retrieved from [Link]

-

Krzemińska, M., et al. (2022). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 27(19), 6643. Available at: [Link]

-

ExplorEnz. (n.d.). Enzyme 1.1.1.14. Retrieved from [Link]

-

FooDB. (2015). Showing Compound Erythrono-1,4-lactone (FDB021972). Retrieved from [Link]

-

NIST. (n.d.). Erythronic acid, 1,4-lactone, TMS. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73807752, Erythrono-1,4-lactone, 2TBDMS derivative. Retrieved from [Link]

-

mzCloud. (2014). Erythrono 1 4 lactone. Retrieved from [Link]

-

Zhang, X., et al. (2024). Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2. Applied Microbiology and Biotechnology, 108(1), 1-13. Available at: [Link]

-

Hough, L., & Richardson, A. C. (1962). DEGRADATION OF D-RIBONO-1 → 4-LACTONE TO D-ERYTHRONO-1 → 4-LACTONE. Canadian Journal of Chemistry, 40(6), 1178-1180. Available at: [Link]

-

ResearchGate. (2024). Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2. Retrieved from [Link]

-

Reddy, B. K., & Kumar, L. (2012). Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method. ISRN Pharmaceutics, 2012, 854897. Available at: [Link]

Sources

- 1. Erythrono-1,4-lactone | C4H6O4 | CID 5325915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Erythrono-1,4-lactone (FDB021972) - FooDB [foodb.ca]

- 3. biosynth.com [biosynth.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. enzyme-database.org [enzyme-database.org]

- 7. researchgate.net [researchgate.net]

- 8. Erythronic acid, 1,4-lactone, TMS [webbook.nist.gov]

- 9. Erythrono-1,4-lactone, 2TBDMS derivative | C16H34O4Si2 | CID 73807752 - PubChem [pubchem.ncbi.nlm.nih.gov]

L-Erythrono-1,4-lactone: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of L-Erythrono-1,4-lactone, a crucial carbohydrate derivative with a molecular weight of 118.09 g/mol .[1][2] This document delves into its fundamental physicochemical properties, synthesis, and purification strategies, and state-of-the-art analytical methodologies for its characterization and quantification. Furthermore, this guide explores the burgeoning significance of this compound in biomedical research and drug development, with a particular focus on its role as an enzyme inhibitor and a chiral building block for antiviral nucleoside analogues. The intricate details of its biochemical pathways and mechanism of action are also discussed, providing a holistic understanding of this versatile molecule for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Emerging Significance of this compound

This compound, a seemingly simple four-carbon lactone, has garnered increasing attention within the scientific community for its diverse applications, ranging from a key chiral intermediate in the synthesis of complex pharmaceuticals to a valuable tool in biochemical research for studying carbohydrate metabolism. As a derivative of L-threonic acid, a primary metabolite of Vitamin C, its biological relevance is profound.[3] This guide aims to serve as a definitive resource for professionals in the field, offering not just a compilation of existing knowledge, but a structured narrative that elucidates the causality behind experimental choices and provides a framework for its practical application.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development.

Core Molecular Attributes

The fundamental molecular characteristics of this compound are summarized in the table below, providing a quick reference for its key identifiers and properties.

| Property | Value | Source(s) |

| Molecular Weight | 118.09 g/mol | [1][2] |

| Molecular Formula | C₄H₆O₄ | [1][2] |

| CAS Number | 23732-40-3 | [1][2] |

| IUPAC Name | (3R,4R)-3,4-dihydroxyoxolan-2-one | [4] |

| Synonyms | L-Erythronic acid gamma-lactone | [5] |

| Appearance | White to off-white crystalline powder | |

| Purity | >97% (commercially available) | [1] |

Spectroscopic and Chromatographic Profile

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure and stereochemistry. Spectral data is publicly available on databases such as PubChem.[4]

-

Mass Spectrometry (MS): Mass spectrometry provides accurate mass determination, further confirming the molecular formula. GC-MS and LC-MS data can be found on platforms like PubChem and the Human Metabolome Database.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups, particularly the lactone carbonyl and hydroxyl groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity and for quantitative analysis. A common method involves a C18 column with a mobile phase of acetonitrile and water.

Synthesis and Purification: From Precursors to a Pure Compound

The availability of high-purity this compound is critical for its application in sensitive biochemical assays and pharmaceutical synthesis. This section outlines the primary synthetic routes and purification strategies.

Chemical Synthesis from L-Ascorbic Acid

A prevalent and economically viable route for the synthesis of this compound involves the oxidative degradation of L-ascorbic acid (Vitamin C).[5] This process proceeds through the intermediate, L-threonic acid.

Caption: Chemical synthesis workflow of this compound.

-

Preparation of L-Threonic Acid: L-Ascorbic acid is dissolved in water and treated with an oxidizing agent such as hydrogen peroxide. The reaction is typically carried out at a controlled temperature (e.g., 0-40°C) for several hours.[6] The use of a metal hydroxide can facilitate the reaction and shorten the reaction time.[6]

-

Lactonization: The resulting L-threonic acid solution is acidified (e.g., with a strong acid resin) and heated to promote intramolecular esterification, leading to the formation of the five-membered lactone ring.

-

Purification by Column Chromatography: The crude this compound is purified using column chromatography on silica gel. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically employed to elute the pure lactone.

Biosynthesis

In biological systems, this compound is biosynthesized from the amino acid L-serine.[5] This pathway involves the conversion of L-serine to pyruvate and subsequently to erythrose 4-phosphate, which then leads to the formation of the lactone.

Analytical Methodologies for Quantification

Accurate quantification of this compound is essential for pharmacokinetic studies, metabolic profiling, and quality control in synthetic processes.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the quantification of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm) is commonly used.

-

Mobile Phase: A gradient elution with acetonitrile and water (acidified with a small amount of formic or acetic acid to improve peak shape) is typically employed.

-

Detection: UV detection at a wavelength of approximately 210 nm is effective, as the lactone carbonyl group exhibits absorbance in this region.

-

Quantification: Quantification is achieved by constructing a calibration curve using certified reference standards of this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a molecule of significant interest in various areas of biomedical research and drug discovery.

Glycosidase Inhibition: A Promising Therapeutic Avenue

Aldonolactones, including this compound, are known to be inhibitors of glycosidases, enzymes that play crucial roles in numerous physiological and pathological processes.[7] The lactone is believed to act as a transition-state analogue for the glycosidase-catalyzed hydrolysis of glycosidic bonds. This inhibitory activity opens up possibilities for the development of therapeutic agents for diseases such as diabetes, viral infections, and cancer.

Caption: Mechanism of glycosidase inhibition by this compound.

Chiral Precursor for Antiviral Nucleoside Analogues

The inherent chirality of this compound makes it an invaluable starting material for the asymmetric synthesis of nucleoside analogues. These modified nucleosides are a cornerstone of antiviral therapy, acting by inhibiting viral polymerases. The stereocenters in this compound can be strategically manipulated to introduce the desired stereochemistry in the final drug molecule, which is often critical for its biological activity and reduced toxicity. The synthesis of novel acyclic nucleoside analogues with anti-retroviral activity has been reported using gamma-lactone acids as precursors.[8]

Biochemical Pathways and Mechanism of Action

This compound is a metabolite of L-ascorbic acid and is involved in carbohydrate metabolism.[3] Its lactone structure is in equilibrium with its open-chain form, L-erythronic acid. This equilibrium is pH-dependent, with the lactone being favored under acidic conditions. Understanding the enzymes that metabolize L-erythronic acid and the signaling pathways it may influence is an active area of research.

Conclusion and Future Perspectives

This compound, with a molecular weight of 118.09 g/mol , has transitioned from a simple carbohydrate derivative to a molecule of significant interest in the scientific and pharmaceutical communities. Its well-defined physicochemical properties, coupled with established synthetic and analytical methods, provide a solid foundation for its further exploration. The demonstrated potential of this compound as a glycosidase inhibitor and a chiral building block for antiviral drugs underscores its importance in drug discovery and development. Future research will likely focus on elucidating its precise mechanisms of action in various biological systems, expanding its therapeutic applications, and developing more efficient and sustainable synthetic methodologies.

References

-

Human Metabolome Database. (2022, May 17). Showing metabocard for Erythrono-1,4-lactone (HMDB0000349). Retrieved from [Link]

- Google Patents. (n.d.). CN102875362A - Preparation method of L-threonic acid or salts thereof.

- Krajczyk, A., et al. (2013). Synthesis of novel acyclic nucleoside analogues with anti-retroviral activity. Bioorganic & Medicinal Chemistry Letters, 23(17), 4875-4878.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5325915, Erythrono-1,4-lactone. Retrieved from [Link]

-

FooDB. (2015, July 21). Showing Compound Erythrono-1,4-lactone (FDB021972). Retrieved from [Link]

-

Wikipedia. (2023, October 26). Threonic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73807752, Erythrono-1,4-lactone, 2TBDMS derivative. Retrieved from [Link]

- Levvy, G. A., & Snaith, S. M. (1972). Inhibition of glycosidases by aldonolactones of corresponding configuration: Preparation of (1→5)-lactones by catalytic oxidation of pyranoses and study of their inhibitory properties. Biochemical Journal, 128(4), 1045–1051.

- Google Patents. (n.d.). CN1200366A - New L-Threonic Acid Derivatives.

- Google Patents. (n.d.). NO311219B1 - Process for the preparation of a composition with enhanced vitamin C activity.

- de Lemos, F. O., et al. (2021).

- Shao, L.-D., et al. (2014). Synthesis of l-Ascorbic Acid Lactone Derivatives. Natural Products and Bioprospecting, 4(3), 181–188.

- Herd, J. K., et al. (1982). Synthesis of L-idaro-1,4-lactone, an inhibitor of alpha-L-idosiduronase. Analytical Biochemistry, 126(2), 333-339.

- Gholami, Z., et al. (2005). Liquid Chromatographic Quantitation of the Lactone and the Total of Lactone and Carboxylate Forms of 9-nitrocamptothecin in Human Plasma. Journal of Pharmaceutical and Biomedical Analysis, 38(2), 322-327.

- Zhang, Y., et al. (2020). A roadmap to engineering antiviral natural products synthesis in microbes. Current Opinion in Biotechnology, 66, 140-149.

- Ceballos, M. C., & Cristea, M. (2014). Synthesis of C-Arylnucleoside Analogues. Molecules, 19(6), 7533–7576.

Sources

- 1. Erythrono-1,4-lactone | C4H6O4 | CID 5325915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dextrauk.com [dextrauk.com]

- 3. Synthesis of l-Ascorbic Acid Lactone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. L-ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of glycosidases by aldonolactones of corresponding configuration: Preparation of (1→5)-lactones by catalytic oxidation of pyranoses and study of their inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel acyclic nucleoside analogues with anti-retroviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources of L-Erythrono-1,4-lactone

Foreword

For researchers and professionals engaged in drug development and natural product chemistry, the identification and characterization of stereochemically pure bioactive molecules are of paramount importance. L-Erythrono-1,4-lactone, a gamma-lactone with a specific stereochemistry, represents a molecule of significant interest due to its relationship with fundamental biological pathways, notably the metabolism of L-ascorbic acid (Vitamin C). This guide provides a comprehensive technical overview of the known and potential natural sources of this compound, its biosynthetic origins, and robust methodologies for its extraction and analysis. The narrative is structured to provide not just protocols, but the scientific rationale underpinning these experimental choices, ensuring a self-validating system of inquiry for the discerning scientist.

Introduction to this compound: A Molecule at the Crossroads of Metabolism

This compound is the intramolecular ester of L-erythronic acid. As a gamma-lactone, it possesses a five-membered ring structure, which is a common motif in a wide array of biologically active natural products. Its significance stems primarily from its identity as a metabolic product of L-ascorbic acid, a vital antioxidant and enzymatic cofactor in numerous physiological processes.

The presence and concentration of this compound and its precursor, L-threonic acid, can serve as indicators of ascorbic acid turnover and degradation. Understanding its natural distribution is therefore critical for elucidating the metabolic fate of Vitamin C in various organisms and exploring the potential biological activities of its catabolites. It is important to distinguish this molecule from its diastereomer, L-threono-1,4-lactone, and its enantiomer, D-erythrono-1,4-lactone, which has been identified in plants such as Capsicum annuum[1].

Natural Sources and Biosynthetic Pathways

Direct detection of this compound in natural sources is not widely documented in scientific literature. However, strong biochemical evidence points to its likely presence in organisms that metabolize L-ascorbic acid, particularly plants. The primary pathway for its formation is through the oxidative degradation of Vitamin C.

The L-Ascorbic Acid Degradation Pathway: The Principal Biosynthetic Route

The most scientifically supported pathway for the formation of this compound's precursor, L-threonic acid, is the degradation of L-ascorbic acid. This pathway is particularly well-studied in plants.

The key steps are as follows[2][3]:

-

Oxidation of L-Ascorbic Acid: L-ascorbic acid is first oxidized to the unstable intermediate, dehydro-L-ascorbic acid.

-

Hydrolysis: Dehydro-L-ascorbic acid is then irreversibly hydrolyzed to form 2,3-diketo-L-gulonic acid.

-

Cleavage: This intermediate is subsequently cleaved, yielding L-threonic acid (a C4 fragment) and oxalic acid (a C2 fragment).

-

Lactonization: L-threonic acid can then undergo intramolecular cyclization to form this compound. This lactonization is often a spontaneous, pH-dependent equilibrium, favoring the lactone form under acidic conditions. While the potential for enzymatic catalysis exists, this conversion can also occur non-enzymatically during metabolic processes or extraction[4].

Caption: Biosynthesis of this compound via L-Ascorbic Acid Degradation.

Plant Sources of the Precursor, L-Threonic Acid

Given the biosynthetic link, plants rich in L-ascorbic acid are primary candidates for containing L-threonic acid and, by extension, this compound. Experimental evidence has confirmed the presence of L-threonic acid as a natural constituent in the leaves of:

In studies on these plants, feeding with radiolabeled L-ascorbic acid led to the formation of labeled L-threonate, confirming the metabolic link[5][6][7]. The metabolism of L-threonate itself has been observed to lead to further products, including L-tartrate in P. crispum and CO2 and sucrose in R. acutus, indicating active downstream pathways that may limit the accumulation of the lactone[5][6][7].

Potential Microbial Sources

While specific microbial production of this compound has not been detailed, the microbial world is a rich source of diverse lactones. Many species of yeasts and bacteria are known to produce gamma-lactones, often as flavor and aroma compounds. The catabolism of L-threonate has been studied in bacteria such as Arthrobacter sp. and Clostridium scindens, which can utilize it as a carbon source[8]. This indicates that while these microbes can process the precursor, they may not be ideal for accumulation of the lactone. However, engineered microbial systems or screening of novel isolates could potentially yield strains capable of producing this compound, possibly from inexpensive carbon sources.

Methodologies for Extraction, Purification, and Analysis

The extraction and analysis of this compound require careful consideration of the equilibrium between the lactone and its open-chain hydroxy acid form, L-threonic acid.

Extraction Protocol: A pH-Centric Approach

The causality behind this protocol is the need to stabilize the desired form of the molecule. To isolate the lactone, acidic conditions are required. Conversely, to analyze the total L-threonic acid content (acid + lactone), the sample should be hydrolyzed under basic conditions before analysis.

Step-by-Step Methodology for Extraction from Plant Material:

-

Sample Preparation: Harvest fresh plant material (e.g., leaves of P. crispum). Immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue to dryness and grind to a fine powder.

-

Solvent Extraction: Suspend the dried plant powder in a solvent mixture, such as methanol/water (80:20, v/v), acidified with a small amount of formic acid (to a final concentration of 0.1%) to maintain a low pH and favor the lactone form.

-

Homogenization: Sonicate the suspension in an ice bath for 20-30 minutes to ensure thorough extraction.

-

Clarification: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

-

Filtration: Carefully collect the supernatant and pass it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Concentration: The resulting extract can be concentrated under reduced pressure if necessary for further purification or analysis. Throughout this process, it is critical to maintain acidic conditions to prevent the hydrolysis of the lactone.

Caption: Workflow for the Extraction of this compound from Plant Tissue.

Purification

For purification, techniques such as solid-phase extraction (SPE) with a reversed-phase sorbent or preparative High-Performance Liquid Chromatography (HPLC) can be employed. The mobile phases for HPLC should be buffered at an acidic pH (e.g., pH 3-4) to ensure the stability of the lactone during separation.

Analytical Techniques for Identification and Quantification

The identification and quantification of this compound can be achieved using several analytical methods.

| Analytical Technique | Principle | Advantages | Key Considerations |

| HPLC-UV/PDA | Separation by liquid chromatography and detection by UV absorbance. | Robust, widely available. | Requires a chromophore for high sensitivity; this compound has weak UV absorbance. |

| GC-MS | Separation of volatile derivatives by gas chromatography, with detection by mass spectrometry. | High sensitivity and structural information from mass spectra. | Requires derivatization (e.g., silylation) to make the lactone volatile. |

| LC-MS/MS | Separation by HPLC coupled with highly sensitive and specific mass spectrometric detection. | High sensitivity and specificity, no derivatization needed, allows for structural elucidation. | The method of choice for complex biological matrices. |

For definitive identification, comparison with a certified reference standard of this compound is essential.

Biological Significance and Potential Applications

The biological role of this compound is not yet fully elucidated and is an active area of research. Its presence is intrinsically linked to the metabolism of L-ascorbic acid, suggesting a role in redox homeostasis and stress responses, particularly in plants.

One intriguing but not yet fully confirmed link is to dermatan sulfate deficiency. While the direct involvement of this compound is not established, the broader family of lactones and their precursors are involved in the complex pathways of glycosaminoglycan biosynthesis. Further research is needed to clarify any potential connection.

Given the wide range of biological activities exhibited by other natural lactones, including anti-inflammatory, antimicrobial, and cytotoxic effects, this compound represents a promising candidate for further pharmacological investigation[2].

Conclusion and Future Directions

This compound is a molecule of interest at the intersection of primary and secondary metabolism. While its direct isolation from natural sources is not yet a routine procedure, the scientific evidence strongly supports its formation from the degradation of L-ascorbic acid. Plants rich in Vitamin C, such as Pelargonium crispum and Rumex x acutus, are the most promising natural sources of its precursor, L-threonic acid, and likely contain the lactone itself.

Future research should focus on:

-

Direct Metabolomic Detection: Utilizing advanced analytical techniques like LC-MS/MS to screen a wider range of plant and microbial species for the presence of this compound[9][10].

-

Enzymatic Studies: Investigating the potential for specific enzymes (lactonases) that may catalyze the interconversion of L-threonic acid and its lactone in vivo[11].

-

Pharmacological Evaluation: Systematically assessing the biological activities of stereochemically pure this compound to uncover its therapeutic potential.

This guide provides a foundational framework for researchers to pursue the study of this intriguing natural product, from its origins in nature to its potential applications in science and medicine.

References

-

Helsper, J. P., & Loewus, F. A. (1982). Metabolism of l-Threonic Acid in Rumex x acutus L. and Pelargonium crispum (L.) L'Hér. Plant Physiology, 69(6), 1365–1368. [Link]

-

Helsper, J. P., & Loewus, F. A. (1982). Metabolism of l-Threonic Acid in Rumex x acutus L. and Pelargonium crispum (L.) L'Hér. Plant Physiology, 69(6), 1365-8. [Link]

-

Helsper, J. P., & Loewus, F. A. (1982). Metabolism of L-Threonic Acid in Rumex x acutus L. and Pelargonium crispum (L.) L'Her. ResearchGate. [Link]

-

PubChem. (n.d.). Erythrono-1,4-lactone. National Center for Biotechnology Information. Retrieved from [Link]

-

Helsper, J. P., & Loewus, F. A. (1982). Metabolism of l-Threonic Acid in Rumex x acutus L. and Pelargonium crispum (L.) L'Hér. DeepDyve. [Link]

-

FooDB. (2011). Showing Compound Erythrono-1,4-lactone (FDB021972). FooDB. [Link]

-

Human Metabolome Database. (2023). Showing metabocard for Erythrono-1,4-lactone (HMDB0000349). HMDB. [Link]

-

Unlocking Lactonase Enzymes as Biocatalysts for the Deracemisation of Chiral γ‐Thiolactones. (2023). PubMed Central. [Link]

-

Szczepaniak, L., et al. (2022). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. MDPI. [Link]

-

Edible Plants in Health and Diseases. (2017). ResearchGate. [Link]

-

Guo, L., et al. (2024). In vitro characterization of alternative l-threonate and d-erythronate catabolic pathways. Biochemical and Biophysical Research Communications. [Link]

-

PubChem. (n.d.). Erythrono-1,4-lactone, 2TBDMS derivative. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). Preparation method of L-threonic acid or salts thereof.

-

Metabolism of L-threonate, an ascorbate degradation product, requires a protein with L-threonate metabolizing domains in Arabidopsis. (2024). bioRxiv. [Link]

-

Fujii, T., et al. (2015). Direct metabolomics for plant cells by live single-cell mass spectrometry. Nature Protocols. [Link]

-

Ntuli, N. R., et al. (2022). Metabolomics for Biomarker Discovery: Key Signatory Metabolic Profiles for the Identification and Discrimination of Oat Cultivars. National Institutes of Health. [Link]

Sources

- 1. Erythrono-1,4-lactone | C4H6O4 | CID 5325915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Erythrono-1,4-lactone, 2TBDMS derivative | C16H34O4Si2 | CID 73807752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metabolism of l-Threonic Acid in Rumex x acutus L. and Pelargonium crispum (L.) L'Hér - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of l-Threonic Acid in Rumex x acutus L. and Pelargonium crispum (L.) L'Hér - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro characterization of alternative l-threonate and d-erythronate catabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct metabolomics for plant cells by live single-cell mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolomics for Biomarker Discovery: Key Signatory Metabolic Profiles for the Identification and Discrimination of Oat Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unlocking Lactonase Enzymes as Biocatalysts for the Deracemisation of Chiral γ‐Thiolactones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Significance of L-Erythrono-1,4-lactone

Foreword: Unveiling the Subtleties of a Structurally Significant Lactone

In the vast landscape of metabolic intermediates and chiral building blocks, L-erythrono-1,4-lactone emerges not as a primary actor in a major biosynthetic pathway, but as a molecule of nuanced significance. While its isomers, L-gulono-1,4-lactone and L-galactono-1,4-lactone, hold the spotlight as the immediate precursors to L-ascorbic acid (Vitamin C) in animals and plants respectively, the biological relevance of this compound lies in its probable role as a catabolite of ascorbic acid and its utility as a valuable chiral starting material in the synthesis of complex pharmaceuticals. This guide provides an in-depth technical exploration of this compound for researchers, scientists, and drug development professionals, moving beyond its overshadowed role in ascorbate biosynthesis to illuminate its true biological and synthetic importance.

Physicochemical Properties and Structural Context

This compound is a gamma-butyrolactone, a class of organic compounds characterized by a five-membered ring containing an ester group.[1] Its fundamental properties are summarized below:

| Property | Value | Source |

| Molecular Formula | C₄H₆O₄ | [2][3] |

| Molecular Weight | 118.09 g/mol | [2][3] |

| CAS Number | 23732-40-3 | [2][3] |

| IUPAC Name | (3R,4R)-3,4-dihydroxyoxolan-2-one | [4] |

| Appearance | White to off-white crystalline powder | [5] |

The stereochemistry of this compound is critical to its identity and distinguishes it from its diastereomers, such as L-threono-1,4-lactone, and its more famous cousins in the ascorbate pathway. This specific spatial arrangement of its hydroxyl groups dictates its interactions with enzymes and its utility as a chiral template.

The Role of this compound in Ascorbic Acid Metabolism: A Catabolic Perspective

While not a primary precursor, evidence suggests that this compound may be a product of L-ascorbic acid degradation.[6] The oxidation of ascorbic acid is a complex process that can lead to various breakdown products, and the formation of this compound from L-threonic acid, a known ascorbate catabolite, has been proposed.[6][7]

This positions this compound as a potential, albeit under-investigated, biomarker for oxidative stress.[6] In conditions of high oxidative load, the turnover of ascorbic acid increases, potentially leading to elevated levels of its catabolites, including L-erythronic acid and its lactone form. However, it is important to note that the presence of erythrono-1,4-lactone in biological samples like urine has been suggested to be a potential artifact of the extraction process, where acidic conditions can induce the lactonization of erythronic acid.[8]

Diagram: Hypothetical Catabolic Pathway of L-Ascorbic Acid

Caption: Generalized workflow for the synthesis of nucleoside analogs using D-erythrono-1,4-lactone.

Experimental Protocols: Quantification in Biological Matrices

The quantification of this compound in biological samples is crucial for investigating its potential role as a biomarker. Due to its polar nature and the potential for interconversion with its open-chain carboxylic acid form, robust analytical methods are required. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for its sensitive and specific detection. [9]

Protocol: Sample Preparation and LC-MS/MS Analysis of this compound

Objective: To quantify this compound in a plasma sample.

Causality behind Experimental Choices:

-

Protein Precipitation: Biological samples like plasma contain high concentrations of proteins that can interfere with chromatographic analysis and damage the LC column. Precipitation with a cold organic solvent like acetonitrile is a standard method to remove these proteins.

-

Acidification: To ensure that the analyte is predominantly in its lactone form for consistent chromatographic retention, the sample is typically acidified. This is critical as the lactone-acid equilibrium is pH-dependent. However, care must be taken to account for potential artifactual lactonization of endogenous erythronic acid. [8]* LC-MS/MS: This technique is chosen for its high sensitivity and specificity. The liquid chromatography step separates the analyte from other components in the sample, while the tandem mass spectrometry provides unambiguous identification and quantification based on the mass-to-charge ratio of the parent ion and its specific fragment ions.

Methodology:

-

Sample Collection and Storage:

-

Collect blood in EDTA-containing tubes.

-

Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

-

Store plasma at -80°C until analysis.

-

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is suitable for separating polar analytes. * Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to elute the analyte.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI), likely in positive mode to detect the protonated molecule [M+H]⁺.

-

Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis. Specific parent-to-fragment ion transitions for this compound and the internal standard must be determined by infusion and optimization.

-

-

Self-Validating System: The inclusion of a stable isotope-labeled internal standard is crucial for a self-validating protocol. This internal standard behaves identically to the analyte during sample preparation and ionization, correcting for any variations in extraction efficiency or matrix effects, thus ensuring the accuracy and precision of the quantification.

Conclusion and Future Directions

This compound, while not a central player in the biosynthesis of L-ascorbic acid, holds a distinct and important place in the landscape of biological molecules. Its potential role as a catabolite of Vitamin C warrants further investigation, particularly in the context of developing novel biomarkers for oxidative stress. The established utility of its D-enantiomer as a chiral building block in pharmaceutical synthesis solidifies its relevance in drug discovery and development. Future research should focus on elucidating the specific enzymatic pathways involved in its formation and degradation in vivo, and on expanding its application in the synthesis of novel therapeutic agents. This deeper understanding will allow researchers and clinicians to fully leverage the subtle but significant biological and chemical properties of this intriguing lactone.

References

[10]Smirnoff, N. (2001). L-ascorbic acid biosynthesis. Vitamins and Hormones, 61, 241-266.

[7]De Tullio, M. C. (2012). Ascorbate as a biosynthetic precursor in plants. Annals of Botany, 110(7), 1335-1348.

[5]Chem-Impex International Inc. (n.d.). D-Erythrono-1,4-lactone.

[1]FooDB. (2011, September 21). Showing Compound Erythrono-1,4-lactone (FDB021972).

[11]Naidu, K. A. (2003). Vitamin C in human health and disease is still a mystery? An overview. Nutrition Journal, 2(1), 7.

[12]Wikipedia. (n.d.). L-gulonolactone oxidase.

Human Metabolome Database. (2023, February 21). Showing metabocard for Erythrono-1,4-lactone (HMDB0000349).

[13]Wheeler, G., Ishikawa, T., Pornsaksit, V., & Smirnoff, N. (2015). Evolution of alternative biosynthetic pathways for vitamin C following plastid acquisition in photosynthetic eukaryotes. eLife, 4, e06369.

[14]Cruz, J. V., et al. (2006). Ascorbic acid biosynthesis: a precursor study on plants. Brazilian Journal of Plant Physiology, 18(2), 339-345.

[4]National Center for Biotechnology Information. (n.d.). Erythrono-1,4-lactone. PubChem Compound Database.

[15]Baig, M. M., Kelly, S., & Loewus, F. (1970). L-ascorbic Acid Biosynthesis in Higher Plants From L-gulono-1, 4-lactone and L-galactono-1, 4-lactone. Plant physiology, 46(2), 277-280.

[16]Jain, A. K., & Nessler, C. L. (2000). L-gulono-1,4-lactone oxidase expression rescues vitamin C-deficient Arabidopsis (vtc) mutants. Plant molecular biology, 53(6), 837-844.

[6]Biosynth. (n.d.). This compound.

[17]Cristalli, G., et al. (2001). Synthesis of C-Arylnucleoside Analogues. Current Organic Chemistry, 5(2), 159-185.

[18]Lorenc, F., et al. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules, 26(21), 6443.

[2]Dextra Laboratories. (n.d.). This compound.

[19]Sies, H. (2015). Clinical Relevance of Biomarkers of Oxidative Stress. Antioxidants & Redox Signaling, 23(14), 1144-1170.

[8]Huang, S., et al. (2018). Characterization of a L-Gulono-1,4-Lactone Oxidase Like Protein in the Floral Nectar of Mucuna sempervirens, Fabaceae. Frontiers in Plant Science, 9, 1109.

[3]Omicron Biochemicals, Inc. (2021, December 3). D-erythrono-1,4-lactone.

[20]Britton, R., et al. (2020). A short de novo synthesis of nucleoside analogs. Science, 369(6504), 673-678.

[9]BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of Nestoron in Biological Samples.

Sources

- 1. A kinetic study of the mechanism of action of L-gulonolactone oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Relevance of Biomarkers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dextrauk.com [dextrauk.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. Biomarkers of oxidative stress in erythrocytes as a function of human age - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A short de novo synthesis of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Characterization of a L-Gulono-1,4-Lactone Oxidase Like Protein in the Floral Nectar of Mucuna sempervirens, Fabaceae [frontiersin.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Practical and concise synthesis of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]

- 13. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. omicronbio.com [omicronbio.com]

- 16. L-gulonolactone oxidase activity | Semantic Scholar [semanticscholar.org]

- 17. Synthesis of C-Arylnucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. L-gulonolactone_oxidase [bionity.com]

- 19. Synthesis of Chiral Acyclic Pyrimidine Nucleoside Analogues from DHAP-Dependent Aldolases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Showing Compound Erythrono-1,4-lactone (FDB021972) - FooDB [foodb.ca]

L-Erythrono-1,4-Lactone in Metabolic Pathways: A Technical Guide for Researchers

This guide provides an in-depth exploration of L-erythrono-1,4-lactone and its position within the broader context of aldonolactone metabolism. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the causal relationships in metabolic pathways and the rationale behind experimental designs. We will delve into the well-established biosynthetic routes of L-ascorbic acid to provide a comparative framework for understanding the significance—and current research gaps—surrounding this compound.

Introduction to Aldonolactones: A Family of Key Metabolic Intermediates

Aldonolactones are cyclic esters of aldonic acids, formed by the intramolecular esterification of a carboxylic acid group and a hydroxyl group. This class of molecules is of profound biological importance, most notably serving as the immediate precursors to L-ascorbic acid (Vitamin C) in a variety of organisms. Their stereochemistry dictates their biological activity and metabolic fate. This compound is a four-carbon aldonolactone, a butan-4-olide substituted with hydroxy groups at the C-3 and C-4 positions.[1] While its structural analogues, the six-carbon L-gulono-1,4-lactone and L-galactono-1,4-lactone, are central to Vitamin C synthesis, the precise metabolic role of this compound is less defined, making it a subject of significant scientific inquiry.

The Central Role of Aldonolactones in L-Ascorbic Acid Biosynthesis: A Comparative Overview

To appreciate the context of this compound, one must first understand the primary metabolic pathways in which its analogues are the star players. The biosynthesis of L-ascorbic acid varies significantly between different taxa, primarily in the final enzymatic step.

The Mammalian Pathway: A Focus on L-Gulono-1,4-Lactone

In most mammals, L-ascorbic acid is synthesized from UDP-D-glucuronic acid. A key step in this pathway is the oxidation of L-gulono-1,4-lactone by the microsomal enzyme L-gulono-1,4-lactone oxidase (GULO, EC 1.1.3.8).[2][3] This enzyme catalyzes the conversion of L-gulono-1,4-lactone to 2-keto-L-gulono-lactone, which then spontaneously isomerizes to L-ascorbic acid.[4] Notably, humans and other primates have lost the ability to synthesize Vitamin C due to mutations in the GULO gene, rendering it non-functional.[3][5] This makes dietary intake of Vitamin C essential.

Caption: Mammalian L-ascorbic acid biosynthesis pathway.

The Predominant Plant Pathway: The Role of L-Galactono-1,4-Lactone

In plants, the primary route to L-ascorbic acid begins with GDP-D-mannose. The final, and rate-limiting, step is the oxidation of L-galactono-1,4-lactone.[2] This reaction is catalyzed by L-galactono-1,4-lactone dehydrogenase (GLDH, EC 1.3.2.3), an enzyme located on the inner mitochondrial membrane that utilizes cytochrome c as an electron acceptor.[2][6] GLDH exhibits high specificity for its substrate, L-galactono-1,4-lactone.[7]

Caption: Predominant L-ascorbic acid biosynthesis pathway in plants.

This compound: Biosynthesis and Metabolic Significance

While not a direct intermediate in the major Vitamin C pathways, this compound is a naturally occurring compound with its own, albeit less characterized, metabolic connections.

Known Biosynthetic Origins

This compound is known to be synthesized from L-threonic acid and D-arabinose.[8] It can also be produced through the oxidation of ascorbic acid.[8] In some plants, a related compound, (-)-2C-methyl-D-erythrono-1,4-lactone, has been identified as a metabolite formed from 1-deoxy-D-xylulose, a precursor of terpenoids.[9]

Caption: Known biosynthetic routes to this compound.

Interaction with Key Metabolic Enzymes

The structural similarity of this compound to L-gulono-1,4-lactone and L-galactono-1,4-lactone makes it an interesting molecule for studying the substrate specificity of enzymes like GULO and GLDH. Research has shown that while rat GULO can use both L-galactono-1,4-lactone and L-gulono-1,4-lactone as substrates, plant GLDHs are highly specific for L-galactono-1,4-lactone, with limited or no activity towards L-gulono-1,4-lactone.[7] Studies on the interaction of this compound with these enzymes are less common in the literature but are crucial for understanding the structural determinants of substrate binding and catalysis. Such studies are essential for designing enzyme inhibitors or engineering novel biocatalysts.

Presence in Biological Systems

This compound has been identified in human urine, where its presence may result from the lactonization of erythronic acid during sample processing. This highlights a critical consideration in metabolomics: the potential for artifact formation during extraction and analysis.

Experimental Protocols for the Analysis of this compound

The study of this compound and its analogues requires robust analytical methodologies. As a Senior Application Scientist, the importance of a well-validated protocol cannot be overstated. The key challenge in lactone analysis is managing the pH-dependent equilibrium between the cyclic lactone and the open-chain hydroxy acid form.

Sample Preparation: Preserving the Lactone Form

The primary goal during sample preparation is to stabilize the lactone form and prevent its hydrolysis to the carboxylate form. This is typically achieved by maintaining acidic conditions and using cold temperatures.

Protocol for Plasma/Urine Sample Preparation:

-

To a 100 µL plasma or urine sample, add 400 µL of cold acetonitrile (-20°C) containing 0.1% formic acid to precipitate proteins and stabilize the lactone.

-

Vortex the sample for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the solvent under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.[10]

-

Reconstitute the dry extract in an appropriate volume of the initial mobile phase (e.g., 100 µL of water with 0.1% formic acid) for LC-MS analysis.

Analytical Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the preferred method for the sensitive and specific quantification of aldonolactones.

| Parameter | Recommendation | Rationale |

| Chromatography Mode | Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) | RP-HPLC with a C18 column is effective for separating these polar molecules, often with acidic mobile phases to ensure the lactone form predominates. HILIC can provide better retention for highly polar compounds. |

| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) | Provides good resolution and peak shape for small polar molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | The acidic modifier ensures the analyte remains in its lactone form. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reversed-phase chromatography. |

| Detection | Mass Spectrometry (MS) | Offers high sensitivity and selectivity. Electrospray ionization (ESI) in positive or negative mode can be used. For this compound, [M-H]⁻ at m/z 117.0182 has been reported.[1] |

Enzyme Activity Assay: A Template for Substrate Specificity Studies

This protocol for L-gulono-1,4-lactone dehydrogenase activity can be adapted to test this compound as a potential substrate or inhibitor for various aldonolactone oxidoreductases.[7]

Protocol for L-Gulono-1,4-lactone Dehydrogenase Activity Assay:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 121 µM cytochrome c, and 100 µM FAD.

-

Add a purified enzyme aliquot to the reaction mixture.

-

Initiate the reaction by adding the substrate (e.g., 50 mM L-gulono-1,4-lactone or this compound).

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm at 25°C.

-

Run a parallel control with a boiled enzyme to subtract any background signal.

-

One unit of activity can be defined as 1 µmol of L-ascorbic acid produced per minute, which corresponds to 2 µmol of cytochrome c reduced.[7]

Caption: General workflow for an aldonolactone oxidoreductase activity assay.

Conclusion and Future Perspectives

This compound occupies a fascinating niche in metabolic research. While not a central player in the well-defined pathways of Vitamin C biosynthesis, its structural analogy to key precursors like L-gulono-1,4-lactone and L-galactono-1,4-lactone makes it an invaluable tool for probing enzyme specificity and reaction mechanisms. The current body of knowledge points to its formation from ascorbic acid degradation and other minor pathways, but its ultimate metabolic fate and potential regulatory roles remain largely unexplored.

Future research should focus on:

-

Elucidating dedicated biosynthetic and catabolic pathways for this compound in various organisms using advanced metabolomics and flux analysis.

-

Systematically evaluating its interaction with a broader range of oxidoreductases to identify potential novel enzymatic activities or inhibitory functions.

-

Investigating its potential as a biomarker for specific metabolic states or diseases, given its detection in human biofluids.

By employing the robust analytical strategies outlined in this guide, researchers can begin to unravel the subtle yet potentially significant roles of this compound in the complex web of metabolic pathways.

References

- Wheeler, G. L., Jones, M. A., & Smirnoff, N. (2001). The biosynthetic pathway of vitamin C in higher plants.

- Nishikimi, M., Fukuyama, R., Minoshima, S., Shimizu, N., & Yagi, K. (1994). Cloning and chromosomal mapping of the human nonfunctional gene for L-gulono-gamma-lactone oxidase, the enzyme for L-ascorbic acid biosynthesis missing in man. The Journal of biological chemistry, 269(18), 13685–13688.

- Jain, A. K., & Nessler, C. L. (2003). L-Gulono-1,4-lactone oxidase expression rescues vitamin C-deficient Arabidopsis (vtc) mutants. Plant molecular biology, 53(6), 837–844.

- Valpuesta, V., & Botella, M. A. (2004). Biosynthesis of L-ascorbic acid in plants: new pathways for an old antioxidant. Trends in plant science, 9(12), 573–577.

- Aboobucker, S. I., Eltayeb, N. E., & Lorence, A. (2017). Characterization of Two Arabidopsis L-Gulono-1,4-lactone Oxidases, AtGulLO3 and AtGulLO5, Involved in Ascorbate Biosynthesis. Frontiers in plant science, 8, 189.

-

PubChem. (n.d.). Erythrono-1,4-lactone. National Center for Biotechnology Information. Retrieved from [Link]

- Aboobucker, S. I., Su, D., & Lorence, A. (2018). Characterization of a L-Gulono-1,4-Lactone Oxidase Like Protein in the Floral Nectar of Mucuna sempervirens, Fabaceae. Frontiers in plant science, 9, 1109.

-

Human Metabolome Database. (n.d.). Showing metabocard for Erythrono-1,4-lactone (HMDB0000349). Retrieved from [Link]

- Loewus, F. A., & Baig, M. M. (1970). L-ascorbic Acid Biosynthesis in Higher Plants From L-gulono-1, 4-lactone and L-galactono-1, 4-lactone. Plant physiology, 46(2), 277–280.

-

Alhassane, S., et al. (2018). Silencing of the Mitochondrial Ascorbate Synthesizing Enzyme l-Galactono-1,4-Lactone Dehydrogenase Affects Plant and Fruit Development in Tomato. Frontiers in Plant Science, 9, 1379. [Link]

-

Rekha, V. B., et al. (2012). Biosynthetic pathway of vitamin C and role of L-gulono-lactone oxidase in its deficiency. Journal of Applied Pharmaceutical Science, 2(11), 122-127. [Link]

-

Seltmann, H., & Seltmann, G. (1998). (-)-2C-methyl-D-erythrono-1,4-lactone is formed after application of the terpenoid precursor 1-deoxy-D-xylulose. FEBS letters, 437(3), 263–265. [Link]

-

Găman, M. A., et al. (2005). Liquid Chromatographic Quantitation of the Lactone and the Total of Lactone and Carboxylate Forms of 9-nitrocamptothecin in Human Plasma. Journal of Chromatographic Science, 43(4), 209-213. [Link]

Sources

- 1. Erythrono-1,4-lactone | C4H6O4 | CID 5325915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Silencing of the Mitochondrial Ascorbate Synthesizing Enzyme l-Galactono-1,4-Lactone Dehydrogenase Affects Plant and Fruit Development in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Two Arabidopsis L-Gulono-1,4-lactone Oxidases, AtGulLO3 and AtGulLO5, Involved in Ascorbate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. (-)-2C-methyl-D-erythrono-1,4-lactone is formed after application of the terpenoid precursor 1-deoxy-D-xylulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of L-Erythrono-1,4-Lactone: A Detailed Guide for Researchers

Introduction: The Significance of L-Erythrono-1,4-Lactone

This compound, a member of the gamma-butyrolactone family, is a chiral molecule of significant interest in various fields of chemical and biological research.[1][2] Its structure, characterized by a five-membered ring with two hydroxyl groups in a specific stereochemical arrangement, makes it a valuable chiral building block for the synthesis of complex natural products and pharmacologically active molecules. Notably, it is a known degradation product of L-ascorbic acid (Vitamin C) and is involved in various biological processes.[3] This guide provides detailed protocols and expert insights into the chemical and potential biocatalytic synthesis of this compound, aimed at researchers and professionals in drug development and organic synthesis.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is paramount for its successful synthesis, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₄H₆O₄ | [4][5] |

| Molecular Weight | 118.09 g/mol | [4][5] |

| Appearance | Solid | |

| CAS Number | 23732-40-3 | [4][5] |

| IUPAC Name | (3S,4S)-3,4-dihydroxyoxolan-2-one | Adapted from |

Characterization of the synthesized this compound is crucial to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of the lactone. Predicted spectral data can be found in databases such as the Human Metabolome Database.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

-

Polarimetry: As a chiral molecule, this compound will rotate plane-polarized light, and its specific rotation can be measured to confirm its enantiomeric purity.

Synthetic Strategies: A Comparative Overview

Several synthetic routes to this compound have been explored. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. This guide will detail two primary chemical synthesis approaches and discuss a potential biocatalytic route.

Caption: Overview of synthetic routes to this compound.

Protocol 1: Synthesis from L-Ribono-1,4-lactone via Oxidative Cleavage

This protocol is adapted from a known procedure for the D-enantiomer and relies on the oxidative cleavage of a protected L-ribono-1,4-lactone derivative. The key principle is the selective cleavage of the C4-C5 bond of the protected lactone, followed by reduction of the resulting aldehyde and subsequent deprotection and lactonization.

Experimental Workflow

Caption: Workflow for the synthesis from L-Ribono-1,4-lactone.

Step-by-Step Methodology

Part A: Preparation of 2,3-O-Isopropylidene-L-ribono-1,4-lactone

-

Reaction Setup: Suspend L-ribono-1,4-lactone in anhydrous acetone. Add 2,2-dimethoxypropane and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the acid with a suitable base (e.g., silver carbonate). Filter the mixture through celite to remove solids.

-

Isolation: Evaporate the filtrate to dryness to obtain the crude 2,3-O-isopropylidene-L-ribono-1,4-lactone, which can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate).

Part B: Oxidative Cleavage and Reduction

-

Cleavage: Dissolve the protected lactone in a suitable solvent (e.g., aqueous ethanol). Cool the solution in an ice bath and add a solution of sodium metaperiodate (NaIO₄) dropwise. The periodate will selectively cleave the C4-C5 glycol.

-

Reduction: After the cleavage is complete (monitored by TLC), add sodium borohydride (NaBH₄) portion-wise to the reaction mixture to reduce the newly formed aldehyde at C4 to a primary alcohol.

-

Deprotection and Lactonization: The acidic work-up that follows the reduction will lead to the removal of the isopropylidene protecting group and facilitate the spontaneous lactonization to form this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expert Insights: The choice of protecting group for the 2,3-hydroxyls is crucial for the success of this synthesis. The isopropylidene group is advantageous due to its ease of introduction and removal under mild acidic conditions. Careful control of the reaction temperature during the periodate cleavage is important to minimize side reactions.

Protocol 2: Synthesis from L-Ascorbic Acid

This two-step approach involves the oxidative degradation of L-ascorbic acid to L-threonic acid, followed by the lactonization of L-threonic acid to yield this compound.

Reaction Mechanism

Caption: Reaction pathway from L-Ascorbic Acid.

Step-by-Step Methodology

Part A: Oxidation of L-Ascorbic Acid to L-Threonic Acid

-

Reaction Setup: Dissolve L-ascorbic acid in deionized water. A catalyst, such as a metal salt, may be used to facilitate the reaction.[6]

-

Oxidation: Add hydrogen peroxide (H₂O₂) dropwise to the solution while maintaining a controlled temperature (e.g., 0-40°C).[6] The reaction time can vary from 3 to 6 hours.[6]

-

Work-up: After the reaction is complete, any residual hydrogen peroxide can be decomposed. The resulting solution contains L-threonic acid.[7][8]

Part B: Lactonization of L-Threonic Acid

-

Acidification: Acidify the aqueous solution of L-threonic acid with a strong acid (e.g., hydrochloric acid).

-

Lactonization: Heat the acidified solution. The elevated temperature and acidic conditions promote the intramolecular esterification (lactonization) to form the thermodynamically stable five-membered lactone ring.

-

Isolation and Purification: The this compound can be isolated by evaporation of the solvent followed by purification techniques such as crystallization or column chromatography.

Trustworthiness of the Protocol: This method utilizes readily available and inexpensive starting materials. The oxidation of L-ascorbic acid is a well-established reaction.[9] The lactonization of gamma-hydroxy acids is a fundamental and reliable organic transformation.

A Note on Biocatalytic Synthesis

The development of biocatalytic methods for the synthesis of chiral compounds is a rapidly growing field, offering advantages in terms of stereoselectivity and milder reaction conditions.[10] While a specific, optimized protocol for the direct biocatalytic synthesis of this compound is not yet widely established, the principles of enzymatic oxidation suggest a promising future direction.

A potential biocatalytic route could involve the use of whole-cell biocatalysts or isolated enzymes to oxidize L-erythritol.[1][9] Microorganisms from genera such as Gluconobacter are known to perform selective oxidations of polyols.[11] For instance, the oxidation of erythritol to L-erythrulose has been demonstrated using Gluconobacter frateurii.[11] Further oxidation of the resulting L-erythrulose could potentially yield this compound.

Conceptual Biocatalytic Workflow:

Caption: Conceptual workflow for a biocatalytic synthesis.

This approach would require screening of various microorganisms or enzymes for their ability to catalyze the desired transformation, followed by optimization of reaction conditions such as pH, temperature, and substrate concentration.

Purification and Final Product Handling

Purification is a critical step to obtain high-purity this compound.

-

Crystallization: This is a common and effective method for purifying sugar lactones. The choice of solvent is crucial and may require some experimentation. A common technique involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing it to cool slowly to form crystals.

-

Column Chromatography: For smaller scale preparations or for separating closely related impurities, column chromatography on silica gel is a valuable technique.[12][13] A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) needs to be determined by TLC analysis.

Once purified, this compound should be stored in a cool, dry place to prevent hydrolysis of the lactone ring.

References

-

National Center for Biotechnology Information. (n.d.). Erythrono-1,4-lactone. PubChem Compound Database. Retrieved from [Link]

- Isbell, H. S., & Frush, H. L. (1979). Oxidation of L-ascorbic acid by hydrogen peroxide: preparation of L-threonic acid.

- Davies, M. B., Austin, J., & Partridge, D. A. (1991). Vitamin C: Its Chemistry and Biochemistry. Royal Society of Chemistry.

-

Human Metabolome Database. (n.d.). Showing metabocard for Erythrono-1,4-lactone (HMDB0000349). Retrieved from [Link]

- Kuczkowiak, U., et al. (2015). Oxidation of L-Ascorbic Acid with Hydrogen Peroxide in Aqueous Solution. Monatshefte für Chemie - Chemical Monthly, 146(5), 835-840.

-

FooDB. (2011). Showing Compound Erythrono-1,4-lactone (FDB021972). Retrieved from [Link]

- Doi, T., et al. (2005). Production of L-Erythrose via L-Erythrulose from Erythritol Using Microbial and Enzymatic Reactions. Journal of Bioscience and Bioengineering, 100(4), 433-438.

-

Massachusetts Institute of Technology. (n.d.). Experiment #1 Kinetics of the Oxidation of Ascorbic Acid by Hexacyanoferrate(III) Ion. Retrieved from [Link]

-

National Genomics Data Center. (2021). Improving the catalytic performance of whole-cell biocatalysts by fermentation process. Retrieved from [Link]

-

NIST. (n.d.). Erythrono-1,4-lactone, 2TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN102875362A - Preparation method of L-threonic acid or salts thereof.

-

Kuczkowiak, U., et al. (2015). Oxidation of L-Ascorbic Acid with Hydrogen Peroxide in Aqueous Solution. ResearchGate. Retrieved from [Link]

- Riva, S., & Fessner, W. D. (Eds.). (2000). Biocatalysis in the pharmaceutical and biotechnology industries. CRC press.

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

- Rosazza, J. P., & Smith, R. V. (1989). Microbial enzymes for oxidation of organic molecules. Critical reviews in biotechnology, 9(2), 107-142.

-

National Center for Biotechnology Information. (n.d.). Erythrono-1,4-lactone, 2TBDMS derivative. PubChem Compound Database. Retrieved from [Link]

-

FooDB. (2011). Showing Compound Erythrono-1,4-lactone (FDB021972). Retrieved from [Link]

- White, J. D., & Reddy, G. N. (2009). Olefinic-Lactone Cyclizations to Macrocycles. Organic letters, 11(16), 3582–3585.

- Hernik, A., et al. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Microbiology, 13, 1089304.

- Google Patents. (n.d.). CN1373764A - Method for separating lactone-contg. high-molecular weight compounds.

- Yunoki, K., & Griffin, A. C. (1960).

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Erythrono-1,4-lactone, 2TMS derivative [webbook.nist.gov]

- 3. biosynth.com [biosynth.com]

- 4. Erythrono-1,4-lactone | C4H6O4 | CID 5325915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dextrauk.com [dextrauk.com]

- 6. CN102875362A - Preparation method of L-threonic acid or salts thereof - Google Patents [patents.google.com]

- 7. Oxidation of L-ascorbic acid by hydrogen peroxide: preparation of L-threonic acid | CoLab [colab.ws]